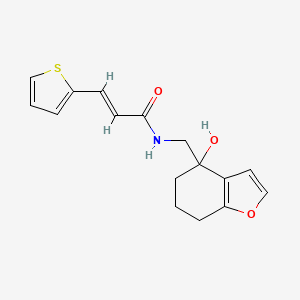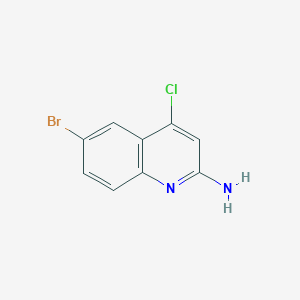
6-Bromo-4-chloroquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-4-chloroquinolin-2-amine” is a chemical compound with the CAS Number: 1574562-56-3 . It has a molecular weight of 257.52 . The IUPAC name for this compound is 6-bromo-4-chloroquinolin-2-amine . It is typically stored at room temperature and comes in a powder form .
Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-4-chloroquinolin-2-amine” are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, and bone joint infections .科学的研究の応用
Biochemical Properties and Therapeutic Applications
6-Bromo-4-chloroquinolin-2-amine, as a derivative of chloroquine, exhibits significant biochemical properties that have led to its exploration in various therapeutic applications. Although not specifically mentioned in the literature, its structural similarity to chloroquine and its derivatives suggests potential biological activities. Chloroquine has been well-known for its antimalarial effects but has also been repurposed for managing various infectious and noninfectious diseases due to its interesting biochemical properties. These properties have inspired the study and patenting of several novel compounds and compositions based on its scaffold, indicating the potential for similar research and application for 6-Bromo-4-chloroquinolin-2-amine derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).
Role in Cancer Therapy
The structural analogs of chloroquine, which 6-Bromo-4-chloroquinolin-2-amine may resemble, are being explored for their potential in cancer therapy. Chloroquine and its derivatives have been identified for their potential to act synergistically in anticancer combination chemotherapy, suggesting that derivatives like 6-Bromo-4-chloroquinolin-2-amine may also possess such properties. The linkage of the mode of action of these compounds with signaling pathways that drive cancer cell proliferation is a critical area of research, presenting a potential application of 6-Bromo-4-chloroquinolin-2-amine in cancer therapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Immunomodulatory Effects
Imiquimod, a class of non-nucleoside imidazoquinolinamines, has demonstrated immunomodulatory effects through the localized induction of cytokines. This class of compounds, to which 6-Bromo-4-chloroquinolin-2-amine may be structurally related, has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such compounds are considered innovative topical agents for treating various cutaneous diseases, hinting at the potential of 6-Bromo-4-chloroquinolin-2-amine in similar applications (Syed, 2001).
Antimalarial and Autoimmune Disorders Applications
Chloroquine and hydroxychloroquine, related to the 4-aminoquinoline family, have been employed against malaria and autoimmune disorders. Their immunosuppressive activity is significant in reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. These observations underscore the therapeutic value of 4-aminoquinoline compounds and suggest that 6-Bromo-4-chloroquinolin-2-amine may have similar applications in treating autoimmune disorders and managing disease progression (Taherian, Rao, Malemud, & Askari, 2013).
Safety and Hazards
The safety information for “6-Bromo-4-chloroquinolin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
将来の方向性
Quinoline derivatives, such as “6-Bromo-4-chloroquinolin-2-amine”, continue to be a focus in medicinal chemistry research due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action
特性
IUPAC Name |
6-bromo-4-chloroquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQDGFCCDAGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)

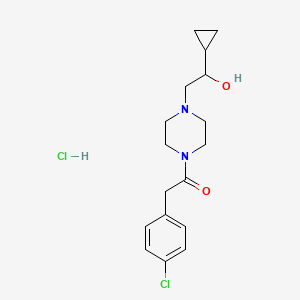
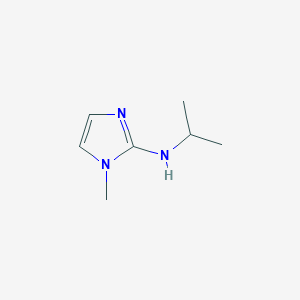
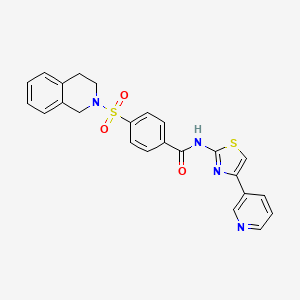

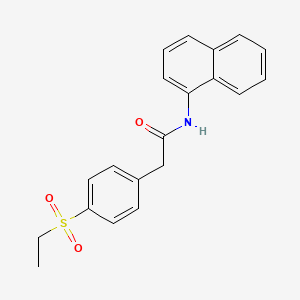
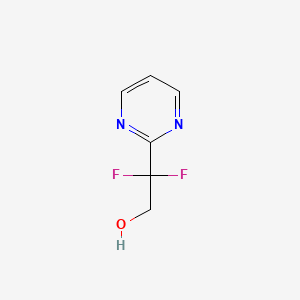
![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)
